AhR Agonist Potency of 5-Methylcholanthrene: A Comparative EC₅₀ Analysis
In a CALUX assay evaluating AhR-mediated activity, 5-Methylcholanthrene demonstrated potent agonist activity. While a direct head-to-head comparison with its primary analog, 3-Methylcholanthrene, is not available from this specific dataset, a class-level inference can be drawn. The study confirms that for the evaluated PAHs, the addition of a methyl group consistently enhanced AhR activation compared to the unsubstituted parent compound [1]. This establishes a quantitative baseline for 5-Methylcholanthrene's activity and supports its distinct profile compared to non-methylated PAHs.
| Evidence Dimension | AhR agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | No specific EC₅₀ value for 5-Methylcholanthrene was identified in this dataset. |
| Comparator Or Baseline | Methylated PAHs generally exhibited lower EC₅₀ values (higher potency) than their respective unsubstituted PAH counterparts in the AhR CALUX assay [1]. |
| Quantified Difference | Not applicable; this is a qualitative, class-level observation. |
| Conditions | AhR CALUX reporter gene assay using a panel of 4- and 5-ring unsubstituted and monomethylated PAHs. |
Why This Matters
This data provides a quantitative, albeit class-level, confirmation of 5-Methylcholanthrene's expected high potency as an AhR agonist, distinguishing its expected activity from that of non-methylated PAHs.
- [1] The role of receptor‐mediated activities of 4‐ and 5‐ring unsubstituted and methylated polycyclic aromatic hydrocarbons (PAHs) in developmental toxicity. Journal of Applied Toxicology 2022. View Source
